molecular formula C11H12BrN B3057905 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-40-9

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B3057905
CAS No.: 86215-40-9
M. Wt: 238.12 g/mol
InChI Key: KHJRUTSPEDPIBP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a bromophenyl group and an azabicyclohexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane typically involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromophenyl group and the azabicyclohexane framework contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRUTSPEDPIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507978
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86215-40-9
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86215-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [2-aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol (9.49 g, 37.02 mmol) in dichloroethane (120 mL), was added thionylchloride (3.2 mL, 44.4 mmol) at 0° C. and stirred for 2 h at r.t. After completion of the reaction as indicated by TLC, the reaction mixture was quenched with water (30 mL) at 0° C. Dichloroethane layer was separated from the acidic layer and discarded. The acidic layer was neutralized with sodium bicarbonate at 0° C. till pH=8 and extracted with 5% methanol in DCM (3×300 mL). The combined organic layers were dried over anhydrous sodium sulphate and concentrated to yield the title compound in crude form (5.20 g, 59%) as white gel, which was used as such in the next step.
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

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